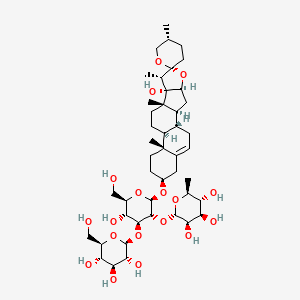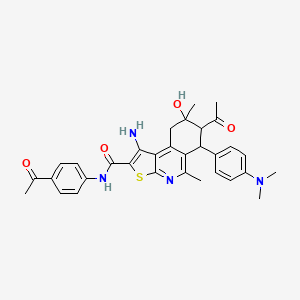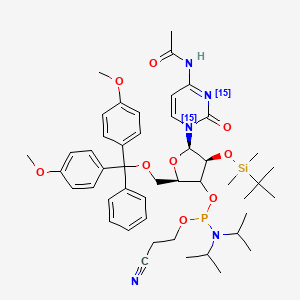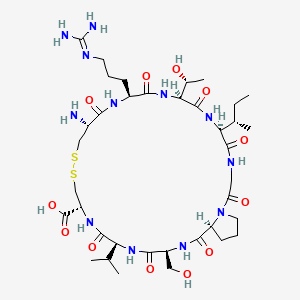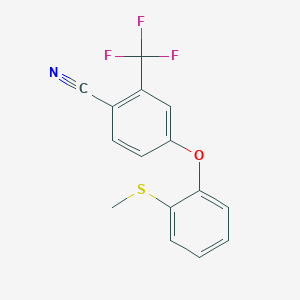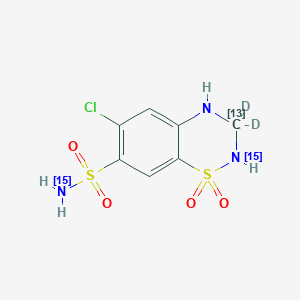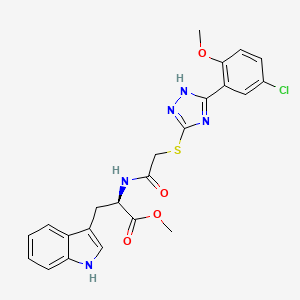![molecular formula C36H46ClN3O3 B12385126 (2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK3839919A is a potent allosteric inhibitor of the human immunodeficiency virus type 1 integrase enzyme. This compound has garnered significant attention due to its novel mechanism of action, which involves binding to a unique site on the integrase enzyme, thereby preventing the integration of viral DNA into the host genome. This makes GSK3839919A a promising candidate for the treatment of human immunodeficiency virus infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GSK3839919A involves several key steps. One efficient method includes the synthesis of (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate in only five steps compared to the original thirteen-step synthesis . This streamlined process involves strategic modifications to the chemical structure to enhance the efficiency and yield of the final product.
Industrial Production Methods: For industrial-scale production, the process development includes the optimization of two palladium-catalyzed reactions and the isolation of the active pharmaceutical ingredient without the formation of salts. This method ensures a high-purity product suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: GSK3839919A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of GSK3839919A include palladium catalysts, bromine, and tert-butoxyacetate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving GSK3839919A include various substituted derivatives, which can be further optimized for enhanced biological activity and reduced toxicity .
Applications De Recherche Scientifique
GSK3839919A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology and medicine, GSK3839919A is used in preclinical studies to evaluate its efficacy as an anti-human immunodeficiency virus agent. Its unique mechanism of action makes it a valuable tool for understanding the integration process of viral DNA into the host genome .
Mécanisme D'action
GSK3839919A exerts its effects by binding to a unique allosteric site on the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the integrase from facilitating the integration of viral DNA into the host genome, thereby inhibiting viral replication. The molecular targets involved include the integrase enzyme and specific binding sites that are critical for its function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to GSK3839919A include other allosteric inhibitors of the human immunodeficiency virus type 1 integrase enzyme, such as BI 224436 and GS-9822. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities .
Uniqueness: What sets GSK3839919A apart from other similar compounds is its high potency and low clearance rate, making it a more effective and longer-lasting inhibitor. Additionally, the streamlined synthesis process enhances its feasibility for large-scale production .
Propriétés
Formule moléculaire |
C36H46ClN3O3 |
|---|---|
Poids moléculaire |
604.2 g/mol |
Nom IUPAC |
(2S)-2-[5-[2-[(2-chloro-6-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl]-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H46ClN3O3/c1-23-9-8-10-30(37)29(23)22-39-16-13-25-19-26(11-12-27(25)21-39)28-20-38-24(2)31(33(34(41)42)43-35(3,4)5)32(28)40-17-14-36(6,7)15-18-40/h8-12,19-20,33H,13-18,21-22H2,1-7H3,(H,41,42)/t33-/m0/s1 |
Clé InChI |
KETKYQCQNXUIQX-XIFFEERXSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)[C@@H](C(=O)O)OC(C)(C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)C(C(=O)O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


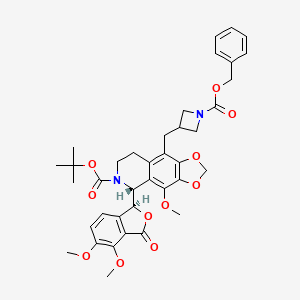
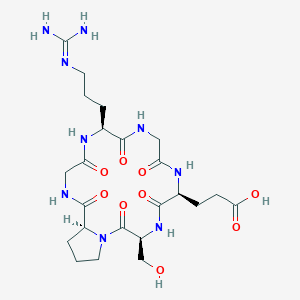
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
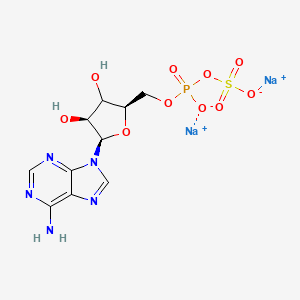
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

